Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)-
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Overview
Description
Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine. This particular compound features a methoxy-naphthalene and a methylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- typically involves the reaction of 2-methoxy-1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with formic acid or a formylating agent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-hydroxy-1-naphthyl-N-(4-methylphenyl)formamide.
Reduction: N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)methanol.
Substitution: N-(2-methoxy-1-naphthalenyl)-N-(4-nitrophenyl)formamide or N-(2-methoxy-1-naphthalenyl)-N-(4-chlorophenyl)formamide.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The methoxy and methylphenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Formamide, N-(2-methoxyphenyl)-N-(4-methylphenyl)-
- Formamide, N-(2-naphthyl)-N-(4-methylphenyl)-
- Formamide, N-(2-methoxy-1-naphthalenyl)-N-(phenyl)-
Uniqueness
Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- is unique due to the presence of both a methoxy-naphthalene and a methylphenyl group. This combination may impart distinct chemical reactivity and physical properties compared to other formamides.
Properties
CAS No. |
676268-65-8 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C19H17NO2/c1-14-7-10-16(11-8-14)20(13-21)19-17-6-4-3-5-15(17)9-12-18(19)22-2/h3-13H,1-2H3 |
InChI Key |
WUUWQHBUHUPQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=O)C2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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